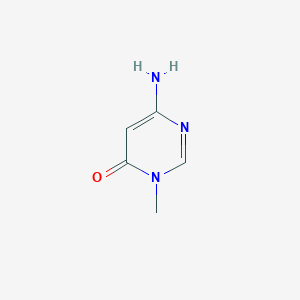

6-Amino-3-methylpyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Amino-3-methylpyrimidin-4(3H)-one derivatives involves various chemical reactions that allow for the modification of the pyrimidine ring. For example, Ali et al. (2021) reported the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, highlighting the importance of non-covalent interactions in determining the structural stability of these compounds (Ali et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound derivatives reveals significant insights into their polarization and hydrogen bonding patterns. Rodríguez et al. (2007) described the three-dimensional hydrogen-bonded framework in related compounds, demonstrating the complex interplay of N-H...N, N-H...O, and C-H...π(arene) hydrogen bonds (Rodríguez et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its reactivity and potential for synthesis of complex molecules. Cobo et al. (1996) conducted a theoretical investigation on the reactivity of these compounds towards DMAD, revealing the formation of pyridine derivatives and 5-ethenylpyrimidin-4(3H)-ones through tandem Diels-Alder/retro Diels-Alder reactions (Cobo et al., 1996).

Physical Properties Analysis

The physical properties of this compound derivatives, including crystal structure and tautomeric states, have been explored in depth. Gerhardt et al. (2011) investigated the pseudopolymorphs of related compounds, revealing the presence of different tautomers within the same crystal and highlighting the importance of solvent effects on tautomeric equilibrium (Gerhardt et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity patterns and stability, are crucial for understanding their potential applications. The study by Ali et al. (2021) also provided insights into the frontier molecular orbital analysis, showing how different moieties affect the stability and reactivity of these compounds (Ali et al., 2021).

Aplicaciones Científicas De Investigación

Reactivity and Synthesis

Reactivity with DMAD

6-Amino-3-methylpyrimidin-4(3H)-one's reactivity towards dimethyl acetylenedicarboxylate (DMAD) has been thoroughly studied. This includes the formation of pyridine derivatives and 5-ethenylpyrimidin-4(3H)-ones as part of a tandem Diels-Alder/retro Diels-Alder reaction (Cobo et al., 1996).

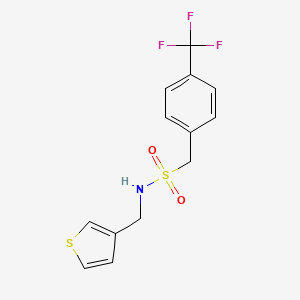

Synthesis of Arylsulfonylated Derivatives

Recent research includes the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, which have shown promising structural properties and theoretical insights for potential applications (Ali et al., 2021).

Structural Analysis and Applications

Crystal Structure Studies

Investigations into the crystal structures of pyrimidin-4-one derivatives, including this compound, have provided insights into their tautomeric forms and hydrogen-bonding patterns, which are significant for understanding their structural stabilities and interactions (Gerhardt & Bolte, 2016).

Hydration and Tautomerism Studies

Research on the effect of hydration on prototropic tautomerism of pyrimidin-4(3H)-one derivatives has revealed the formation of equilibrium mixtures of different tautomers, which is crucial for understanding their chemical behavior in different environments (Erkin & Krutikov, 2005).

Pseudopolymorphs and Tautomeric Preferences

The study of pseudopolymorphs of pyrimidin-4-one derivatives, including this compound, has contributed to a better understanding of their tautomeric preferences and the formation of various hydrogen-bonding interactions in crystals (Gerhardt, Tutughamiarso & Bolte, 2011).

Biomedical Research and Applications

- Biologically Active Compound Design: There is a significant interest in designing biologically active compounds based on 2-aminopyrimidin-4(3H)-one and its derivatives, with applications ranging from antiviral and antileukemic agents to treatments for neurodegenerative disorders and some forms of cancer (Erkin, Krutikov & Garabadzhiu, 2021).

Other Applications

- Nonlinear Optical and Drug Discovery Applications: The synthesis and characterization of pyrimidine-based derivatives have been explored for potential applications in optical, nonlinear optical, and drug discovery fields, demonstrating their versatility in various scientific domains (Mohan et al., 2020).

Mecanismo De Acción

Mode of Action

A theoretical investigation has shown that this compound reacts with dmad . The reaction is explained by PM3 semiempirical methods .

Result of Action

It’s known that in reactions with dmad, two main products were obtained: the pyridine derivatives 5 as major ones, which are formed by a tandem diels-alder retro diels-alder (da/rda) reaction with extrusion of the methylisocyanate fragment; and 5-ethenylpyrimidin-4(3h)-ones 10 as minor ones, which arise from a michael addition .

Propiedades

IUPAC Name |

6-amino-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-7-4(6)2-5(8)9/h2-3H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRSEUOJMZPSFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1122-46-9 |

Source

|

| Record name | 6-amino-3-methyl-3,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)

![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)

![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)

![2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2492553.png)

![3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid](/img/structure/B2492554.png)

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 2-chlorobenzoate](/img/structure/B2492556.png)

![6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492563.png)

![4,5-Dichloro-1-[2-(4-chlorophenyl)sulfonylethyl]imidazole](/img/structure/B2492564.png)

![Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate](/img/structure/B2492569.png)